N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine
Description
N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 4-bromothiophene substituent. The compound combines a rigid cyclohexane ring with a brominated thiophene moiety, which may influence its electronic properties, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C12H18BrNS |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H18BrNS/c1-12(5-3-2-4-6-12)14-8-11-7-10(13)9-15-11/h7,9,14H,2-6,8H2,1H3 |
InChI Key |
PSIHGNLMXKWBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1-methylcyclohexan-1-amine under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position : The 4-bromo substitution on thiophene (as in the target compound) is associated with improved biological activity in related compounds (e.g., L2 in ), likely due to optimized electronic and steric interactions .
- Structural Flexibility : Cyclohexanamine derivatives with smaller substituents (e.g., methyl, ethyl) may exhibit better pharmacokinetic profiles than bulkier analogs, though direct data for the target compound is lacking.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine, with the CAS number 1247458-41-8, is a compound of interest due to its potential biological activities. This compound features a bromothiophene moiety, which is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of this compound is C₁₂H₁₈BrNS, with a molecular weight of 288.25 g/mol. The presence of the bromine atom and the thiophene ring may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrNS |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 1247458-41-8 |
| Purity | Typically >95% |
The compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways. Research indicates that compounds with similar structures often exhibit modulation of protein interactions and inhibition of specific enzymatic activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of bromothiophene derivatives. For instance, compounds targeting bromodomains have shown promise in inhibiting cancer cell proliferation by interfering with transcriptional regulation mechanisms. This compound may exhibit similar properties by acting on bromodomain-containing proteins.
Case Study Example :
In a study examining the effects of bromothiophene derivatives on cancer cell lines, it was found that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Some studies suggest that compounds with similar structural motifs may possess neuroprotective effects. For example, thiophene derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.
Research Findings
A comprehensive analysis of existing literature reveals various findings related to the biological activity of this compound:
- Inhibition of Protein Interactions : Research indicates that similar compounds can inhibit protein-protein interactions critical for tumor growth and metastasis.
- Selectivity for Bromodomains : The compound may selectively bind to bromodomains, which are implicated in regulating gene expression related to cancer progression.
- Potential Side Effects : As with many bioactive compounds, further studies are necessary to assess toxicity and side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
